molecular formula C16H9ClINO3S B301154 3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301154
M. Wt: 457.7 g/mol
InChI Key: WEFXOFKUNAYFHI-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BHPI, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. BHPI has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

BHPI exerts its therapeutic effects through multiple mechanisms of action. BHPI has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. BHPI also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. BHPI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
BHPI has been shown to have various biochemical and physiological effects on cells and tissues. BHPI has been shown to induce apoptosis, or programmed cell death, in cancer cells. BHPI has also been shown to improve insulin sensitivity and glucose uptake in cells. BHPI has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

BHPI has several advantages for lab experiments, including its stability and solubility in various solvents. BHPI is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, BHPI has some limitations for lab experiments, including its potential toxicity and limited availability.

Future Directions

There are several future directions for BHPI research, including further studies on its potential therapeutic applications in cancer, diabetes, and inflammation. Future research may also focus on developing more potent and selective BHPI derivatives with improved pharmacokinetic properties. Additionally, further studies on the mechanism of action of BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
In conclusion, BHPI is a thiazolidinedione derivative with potential therapeutic applications in various diseases. BHPI has been extensively studied for its unique chemical structure and potential therapeutic benefits. Further research on BHPI may provide insights into its therapeutic potential and identify new targets for drug development.

Synthesis Methods

BHPI can be synthesized through the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form BHPI.

Scientific Research Applications

BHPI has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BHPI has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, BHPI has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, BHPI has been shown to reduce inflammation and oxidative stress in cells.

properties

Product Name

3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H9ClINO3S

Molecular Weight

457.7 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H9ClINO3S/c17-10-2-4-11(5-3-10)19-15(21)14(23-16(19)22)8-9-1-6-13(20)12(18)7-9/h1-8,20H/b14-8-

InChI Key

WEFXOFKUNAYFHI-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl

Origin of Product

United States

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